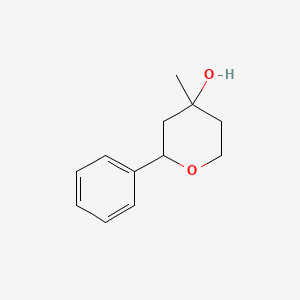
Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol is an organic compound with the molecular formula C12H16O2. It is a member of the tetrahydropyran family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its tetrahydropyran ring structure, which is a six-membered ring containing one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol is through Prins cyclization. This reaction involves the cyclization of homoallylic alcohol with an aldehyde under acidic conditions. For instance, the reaction of isoprenol with benzaldehyde in the presence of montmorillonite K10 as an acid catalyst can yield this compound . The reaction conditions typically include a temperature of 70°C, a ratio of aldehyde to isoprenol of 0.9:1, and the use of toluene as a solvent .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar Prins cyclization methods. The use of heterogeneous catalysts like montmorillonite K10 allows for repeated use with minimal loss of selectivity and reaction rate . This makes the process economically viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Applications De Recherche Scientifique
Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol has several applications in scientific research:
Biology: In biological research, it serves as a model compound for studying the behavior of tetrahydropyran derivatives.
Medicine: Its derivatives are explored for potential therapeutic applications due to their biological activities.
Industry: It is used in the production of perfumes and fragrances, imparting green, rose oxide-type odor notes.
Mécanisme D'action
The mechanism of action of tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol involves its interaction with various molecular targets and pathways. For instance, in Prins cyclization, the compound forms through the reaction of homoallylic alcohol with an aldehyde under acidic conditions . The reaction mechanism typically involves the formation of a carbocation intermediate, which then undergoes cyclization to form the tetrahydropyran ring.
Comparaison Avec Des Composés Similaires
Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol can be compared with other similar compounds such as:
Tetrahydro-4-methylene-2-phenyl-2H-pyran: This compound has a similar structure but with a methylene group instead of a methyl group.
5,6-Dihydro-4-methyl-2-phenyl-2H-pyran: Another similar compound with a different degree of saturation in the pyran ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
63500-72-1 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
4-methyl-2-phenyloxan-4-ol |
InChI |
InChI=1S/C12H16O2/c1-12(13)7-8-14-11(9-12)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3 |
Clé InChI |
UUQVBQLAIFOJHO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCOC(C1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






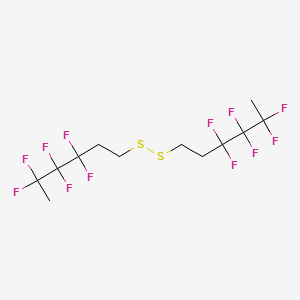
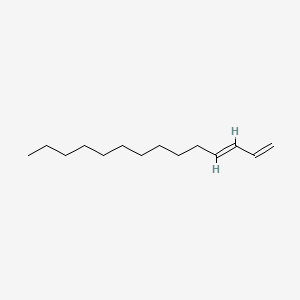


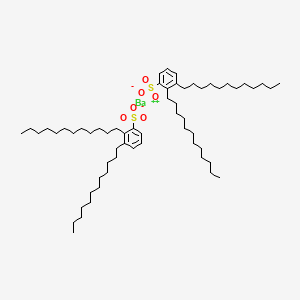
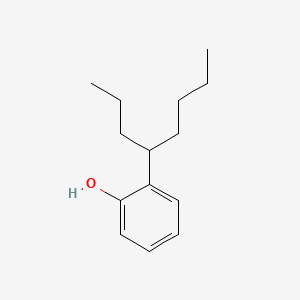
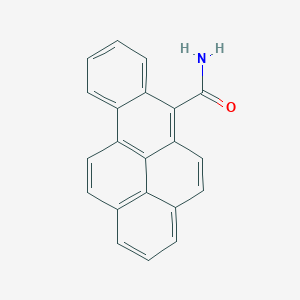
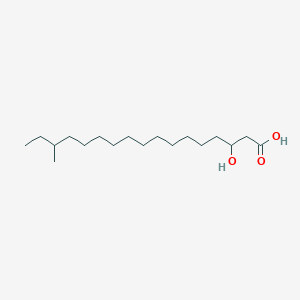
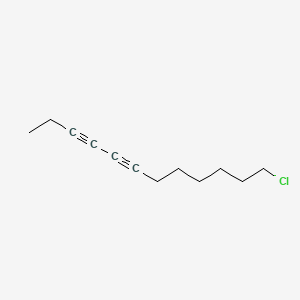
![3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12649667.png)
